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Compound of Interest

1-(3-Chloromethyl-4-hydroxy-
Compound Name:
phenyl)-ethanone

Cat. No.: B141236

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone, also known as 3-chloromethyl-4-
hydroxyacetophenone, is a versatile chemical intermediate with significant applications in the
synthesis of a variety of agrochemicals.[1] Its reactive chloromethyl and ketone functional
groups, combined with the phenolic hydroxyl group, allow for a range of chemical
modifications, making it a valuable building block for the creation of novel pesticides,
herbicides, and fungicides. This document provides detailed application notes and
experimental protocols for the synthesis of several classes of agrochemicals derived from this
starting material.

Key Properties of 1-(3-Chloromethyl-4-hydroxy-
phenyl)-ethanone

Before its application in synthesis, it is essential to understand the key properties of the starting
material.
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Property Value

CAS Number 24085-05-0

Molecular Formula CoHoCIO2

Molecular Weight 184.62 g/mol [2][3]

Appearance Light red to pink solid[2]

Melting Point 160 °C (with decomposition)[2][4]
Boiling Point 363.6+£32.0 °C (Predicted)[4]
Density 1.0 £ 0.06 g/cm3 (Predicted)[2]

Synthesis of 1-(3-Chloromethyl-4-hydroxy-phenyl)-
ethanone

The starting material itself can be synthesized via the Blanc chloromethylation of 4-
hydroxyacetophenone.[5][6]

Experimental Protocol: Synthesis of 1-(3-Chloromethyl-
4-hydroxy-phenyl)-ethanone

Materials:

4-hydroxyacetophenone

Formaldehyde (37% solution)

Concentrated hydrochloric acid

Water

Procedure:

e Prepare a mixture of 260 mL of 37% formaldehyde and 1800 mL of concentrated
hydrochloric acid.
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Add 400 g of 4-hydroxyacetophenone to the mixture at approximately 45 °C.

Maintain the reaction mixture at 50 °C for two hours.

Filter the resulting mixture and wash the solid product with water.

The obtained product is 3-chloromethyl-4-hydroxyacetophenone.

Yield: Approximately 92%.[5][6]

Applications in Agrochemical Synthesis

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone serves as a precursor for the synthesis of
several classes of biologically active compounds, including chalcones, oxime ethers, and
thiazoles.

Synthesis of Antifungal Chalcones

Chalcones, characterized by an a,3-unsaturated ketone core, are known for their broad
spectrum of biological activities, including antifungal properties.[7][8][9] The synthesis involves
a Claisen-Schmidt condensation of 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone with a
substituted benzaldehyde.

General Reaction Scheme:

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone n
Base (e.g., KOH) = Chalcone Derivative
Substituted ithefﬂ/'
Benzaldehyde

Click to download full resolution via product page

Caption: General synthesis of chalcones.

Experimental Protocol: Synthesis of a Chalcone
Derivative
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Materials:

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

Potassium hydroxide (KOH)

Ethanol

Water

Hydrochloric acid (dilute)

Procedure:

Dissolve 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (1 equivalent) in ethanol in a
round-bottom flask.

e Add the substituted benzaldehyde (1 equivalent) to the solution.

» Slowly add an agueous solution of potassium hydroxide (a catalytic amount) to the mixture
while stirring.

» Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

o Once the reaction is complete, pour the mixture into cold water and acidify with dilute
hydrochloric acid to precipitate the product.

« Filter the solid, wash with water until neutral, and dry.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
chalcone derivative.

Quantitative Data for Representative Antifungal Chalcones:
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Compound Class Target Pathogen ECso (pg/mL) Reference
Chalcone Derivatives Phomopsis sp. 14.4 [10]
o ) ] ] - (74.4% protection at
Chalcone Derivatives Rhizoctonia solani [10]
200 pg/mL)
2'-hydroxy-4'- Candida albicans - (FICI = 0.007 with ]
methoxychalcone (fluconazole-resistant)  fluconazole)

Synthesis of Herbicidal Oxime Ethers

Oxime ethers are a class of compounds known to exhibit herbicidal and insecticidal activities.
The synthesis typically involves the oximation of the ketone followed by etherification.

Experimental Workflow:

+

Base (e.g., K2CO3) -

Base (e.g., NaH)

Solvent (e.g., DMF,

Click to download full resolution via product page
Caption: Synthesis of oxime ether derivatives.

Experimental Protocol: Synthesis of an Oxime Ether
Derivative

Step 1: Oximation
» Dissolve 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (1 equivalent) in methanol.

¢ Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as potassium carbonate
(1.5 equivalents).[11]
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Reflux the mixture for 2-4 hours, monitoring by TLC.

After cooling, remove the solvent under reduced pressure.

Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude
oxime.

Step 2: Etherification

Dissolve the crude oxime (1 equivalent) in a suitable solvent such as DMF.

e Add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.

« Stir the mixture for 30 minutes, then add the desired alkyl halide (1.1 equivalents).

» Allow the reaction to proceed at room temperature for 4-6 hours.

e Quench the reaction with cold water and extract the product with an organic solvent.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

 Purify the crude product by column chromatography to yield the oxime ether.

Synthesis of Fungicidal Thiazole Derivatives

Thiazole-containing compounds are known to possess a wide range of biological activities,
including fungicidal properties. A common route to synthesize 2-aminothiazoles is the Hantzsch
thiazole synthesis, involving the reaction of an a-haloketone with a thioamide. In this case, the
chloromethyl group on the starting material can be utilized.

Logical Relationship for Synthesis:
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Caption: Hantzsch-type synthesis of a thiazole derivative.

Experimental Protocol: Synthesis of a Thiazole
Derivative

Materials:
¢ 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone
e Thiourea
e Ethanol

Procedure:

In a round-bottom flask, dissolve 1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone (1
equivalent) in ethanol.

o Add thiourea (1 equivalent) to the solution.
o Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
 After completion, cool the reaction mixture to room temperature.

e The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol,
and dry.
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« If the product does not precipitate, reduce the solvent volume under reduced pressure and
induce crystallization.

e Recrystallize the crude product from a suitable solvent to obtain the pure thiazole derivative.

Conclusion

1-(3-Chloromethyl-4-hydroxy-phenyl)-ethanone is a valuable and versatile intermediate for
the synthesis of a range of agrochemically important compounds. The protocols provided
herein offer a foundation for the development of novel chalcones, oxime ethers, and thiazoles
with potential antifungal and herbicidal activities. Further optimization of reaction conditions and
exploration of a wider range of derivatives are encouraged to identify compounds with
enhanced efficacy and desirable environmental profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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